molecular formula C17H22ClN3O3 B2657013 2-(4-chlorophenoxy)-2-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide CAS No. 2034563-57-8

2-(4-chlorophenoxy)-2-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide

Cat. No.: B2657013
CAS No.: 2034563-57-8
M. Wt: 351.83
InChI Key: GJZPXCRZZQBJHK-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide is a complex organic compound that features a chlorophenoxy group, a pyrazole ring, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorophenol with 2-bromo-2-methylpropanoic acid to form 2-(4-chlorophenoxy)-2-methylpropanoic acid. This intermediate is then reacted with 2-(1H-pyrazol-1-yl)ethanol under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can occur at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its unique structural features.

    Agrochemicals: The compound can be used in the development of pesticides or herbicides.

    Material Science: Its properties make it suitable for use in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, while the pyrazole ring may participate in hydrogen bonding or π-π interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenoxy)-2-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide
  • 2-(4-fluorophenoxy)-2-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide
  • 2-(4-methylphenoxy)-2-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide

Uniqueness

The uniqueness of 2-(4-chlorophenoxy)-2-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenoxy group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O3/c1-17(2,24-15-6-4-14(18)5-7-15)16(22)19-9-12-23-13-11-21-10-3-8-20-21/h3-8,10H,9,11-13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZPXCRZZQBJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCOCCN1C=CC=N1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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